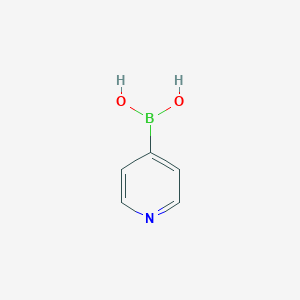

Pyridine-4-boronic acid

Description

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a cornerstone of modern organic synthesis. wikipedia.orglabinsights.nl Their prominence is largely attributed to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. boronmolecular.comnih.gov This reaction's versatility and compatibility with a wide array of functional groups have revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond cross-coupling reactions, boronic acids are recognized for their ability to form reversible covalent bonds with diols, such as sugars, and other molecules containing vicinal hydroxyl or amino groups. wikipedia.orglabinsights.nl This property has led to their use in molecular recognition, sensor development, and drug delivery systems. labinsights.nlboronmolecular.com Furthermore, their generally low toxicity and the fact that they degrade into boric acid, a "green" compound, contribute to their appeal in sustainable chemistry. boronmolecular.comnih.gov

Unique Attributes of Pyridine-4-boronic Acid as a Heterocyclic Building Block

This compound stands out as a particularly valuable heterocyclic building block due to the presence of the pyridine (B92270) ring. apolloscientific.co.uk This nitrogen-containing aromatic ring imparts specific electronic properties and offers a site for coordination with metal ions. chemicalbook.com The combination of the versatile boronic acid group and the functional pyridine ring makes it a bifunctional reagent with broad applications. chemicalbook.comresearchgate.net

One of its most significant applications is in the Suzuki-Miyaura coupling reaction, where it serves as a key component for introducing a pyridine moiety into a target molecule. lookchem.comchemicalbook.com This is particularly important in medicinal chemistry, as the pyridine scaffold is a common feature in many biologically active compounds. chemdad.com Additionally, this compound is utilized in crystal engineering to construct supramolecular structures with specific network topologies through hydrogen bonding and other non-covalent interactions. lookchem.comchemdad.com It can also act as a catalyst in dehydrative condensation reactions for the synthesis of amides. chemicalbook.comchemdad.com

Historical Context of Pyridinylboronic Acid Synthesis and Research Evolution

The synthesis of boronic acids dates back to 1860, with the work of Edward Frankland. nih.govmolecularcloud.org However, the development of efficient synthetic routes for pyridinylboronic acids, including the 4-isomer, has been a more recent endeavor. The synthesis of these compounds has presented challenges due to their amphoteric nature, which can complicate isolation and purification. dergipark.org.tr

Several methods have been developed to synthesize pyridinylboronic acids, with the most common being the halogen-metal exchange of a halopyridine followed by reaction with a trialkyl borate (B1201080). arkat-usa.org Other approaches include palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org A recent patent describes a process starting from 4-bromopyridine (B75155) hydrochloride, which is then treated with an alkyl magnesium lithium reagent and a halogen borane (B79455) reagent to yield this compound. google.comgoogle.com The evolution of these synthetic methods has been crucial for making this compound more accessible for research and industrial applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1692-15-5 lookchem.cominnospk.com |

| Molecular Formula | C₅H₆BNO₂ lookchem.cominnospk.com |

| Molecular Weight | 122.92 g/mol chemdad.comsigmaaldrich.com |

| Melting Point | >300 °C lookchem.comchemicalbook.com |

| Boiling Point | 308.782 °C at 760 mmHg lookchem.com |

| Density | 1.23 g/cm³ lookchem.cominnospk.com |

| Appearance | White to off-white or light orange granular powder lookchem.comchemdad.com |

| Solubility | Slightly soluble in water and aqueous acid lookchem.comchemdad.com |

Propriétés

IUPAC Name |

pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLULGIRFKAWHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370269 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-15-5 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridine 4 Boronic Acid and Its Derivatives

Halogen-Metal Exchange and Borylation Strategies

The halogen-metal exchange followed by borylation stands as a fundamental and cost-effective method for preparing pyridinylboronic acids on a large scale. arkat-usa.org This approach typically involves the reaction of a halopyridine with an organometallic reagent, followed by quenching with a borate (B1201080) ester.

Optimization of Organolithium and Organomagnesium Halide Protocols

The choice of organometallic reagent, solvent, and temperature significantly influences the outcome of the borylation. arkat-usa.org Both organolithium (RLi) and organomagnesium halide (RMgX) reagents are commonly employed. arkat-usa.org For instance, early syntheses of 4-pyridinylboronic acid involved the reaction of 4-pyridinyllithium with trimethyl borate, though this often resulted in low yields. thieme-connect.com Another protocol uses 4-bromopyridine (B75155) hydrochloride, which is first treated with isopropylmagnesium chloride and then with tributyl borate to yield pyridine-4-boronic acid. guidechem.com The reaction of 4-bromopyridine with butyllithium (B86547) and a subsequent reaction with trimethyl borate has also been reported. chemicalbook.com

A key challenge in these protocols is the stability of the starting materials and intermediates. For example, free 4-bromopyridine is prone to polymerization. google.com To circumvent this, methods have been developed that start from the more stable 4-bromopyridine hydrochloride. google.comgoogle.com

Table 1: Comparison of Organometallic Protocols for this compound Synthesis

| Halopyridine Starting Material | Organometallic Reagent | Borate Ester | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Bromopyridine | n-Butyllithium | Trimethyl borate | 20% | guidechem.com |

| 4-Bromopyridine hydrochloride | Isopropylmagnesium chloride | Tributyl borate | 65% | guidechem.com |

| 4-Bromopyridine hydrochloride | n-Butyllithium | Triisopropyl borate | 65% | google.com |

In Situ Quench Procedures for Functionalized Halopyridines

A significant improvement in the synthesis of pyridinylboronic acids, especially for those bearing functional groups incompatible with organometallic reagents, is the in situ quench procedure. arkat-usa.org In this revised protocol, the organometallic reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. arkat-usa.orgorgsyn.org This method minimizes side reactions of the highly reactive organometallic species with sensitive functional groups like esters and nitriles on the pyridine (B92270) ring. arkat-usa.org The reasoning behind this approach is that the lithium-halogen exchange is significantly faster than the reaction between the organolithium reagent and the triisopropyl borate. orgsyn.org The generated lithiopyridine intermediate then reacts rapidly with the borate present in the mixture. orgsyn.org This technique has been shown to provide better yields and allows for milder reaction conditions. arkat-usa.orgorgsyn.org

Challenges in Isolation due to Amphoteric Nature and Hydrophilicity

A major hurdle in the synthesis of this compound is its isolation and purification. thieme-connect.comgoogle.comgoogle.com This difficulty stems from its amphoteric nature and high hydrophilicity. thieme-connect.comgoogle.comdergipark.org.tr At a pH of around 7, 3-pyridinylboronic acid exists predominantly as a zwitterionic pyridinium (B92312) boronate, which is highly soluble in water, making its extraction from aqueous media challenging. thieme-connect.com Similarly, this compound's solubility and amphoteric character complicate the isolation process. google.comgoogle.comdergipark.org.tr Under acidic conditions (e.g., pH=4), it primarily exists in a protonated form on the pyridine nitrogen. guidechem.comgoogle.com The post-reaction workup often involves careful pH control, as improper adjustment can lead to the formation of tacky solids that are difficult to filter. google.com

Enhanced Yields with Triisopropyl Borate

The choice of the borate ester is critical for optimizing the yield. The use of triisopropyl borate has been shown to significantly improve the synthesis of pyridinylboronic acids. thieme-connect.com For instance, a reported synthesis of 4-pyridinylboronic acid from 4-bromopyridine hydrochloride, butyllithium, and triisopropyl borate achieved a separation yield of 65%. google.com The bulkier isopropyl groups of triisopropyl borate, compared to the methyl or butyl groups of other borates, are thought to contribute to this improved efficiency. thieme-connect.com

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgdergipark.org.trresearchgate.net This method involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, followed by quenching with an electrophile, in this case, a borate ester. arkat-usa.orgdergipark.org.tr For pyridine derivatives, various DMGs can be employed to direct the metallation to a specific position. arkat-usa.org For instance, 3-substituted pyridines with DMGs can lead to the formation of 4-pyridinylboronic acids. arkat-usa.org The DoM approach offers an alternative to halogen-metal exchange, particularly when the desired regioisomer is not easily accessible through other means. thieme-connect.comdergipark.org.tr One-pot procedures combining DoM, borylation, and subsequent cross-coupling reactions have been developed to avoid the challenging isolation of the pyridyl boronic acid intermediates. nih.gov

Palladium-Catalyzed Cross-Coupling of Halopyridines

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, have become a versatile method for the synthesis of aryl and heteroaryl boronic esters. arkat-usa.orgbeilstein-journals.org This reaction involves the coupling of a haloarene (in this case, a halopyridine) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgvulcanchem.comresearchgate.net This method offers high functional group tolerance and is applicable to a wide range of substrates. beilstein-journals.orgnih.gov The resulting boronic esters are often more stable and easier to handle than the corresponding boronic acids. pharmaceutical-business-review.com One-pot protocols that combine the borylation of a halopyridine with a subsequent Suzuki-Miyaura cross-coupling reaction have been developed, streamlining the synthesis of complex biaryl compounds without the need to isolate the boronic ester intermediate. nih.gov

Table 2: Key Methodologies for this compound Synthesis

| Methodology | Key Features | Advantages | Challenges/Considerations |

|---|---|---|---|

| Halogen-Metal Exchange | Reaction of halopyridines with organolithium or organomagnesium reagents, followed by borylation. | Cost-effective and suitable for large-scale synthesis. arkat-usa.org | Requires cryogenic temperatures; stability of intermediates can be an issue. orgsyn.org |

| In Situ Quench Procedure | Organometallic reagent is added to a mixture of the halopyridine and borate ester. | Improved yields for functionalized substrates; minimizes side reactions. arkat-usa.org | Reaction kinetics need to be favorable (lithium-halogen exchange faster than reaction with borate). orgsyn.org |

| Directed Ortho-Metallation (DoM) | Regioselective deprotonation directed by a functional group, followed by borylation. | Access to specific regioisomers not easily obtained otherwise. thieme-connect.comdergipark.org.tr | Requires a suitable directing group on the pyridine ring. |

| Palladium-Catalyzed Borylation | Cross-coupling of halopyridines with diboron reagents. | High functional group tolerance; produces stable boronic esters. beilstein-journals.orgnih.gov | Cost of palladium catalyst; optimization of ligands and reaction conditions may be needed. |

Utilizing Tetraalkoxydiborane or Dialkoxyhydroborane

A prevalent method for the synthesis of pyridinylboronic esters is the palladium-catalyzed cross-coupling of halopyridines with diboron reagents. arkat-usa.orgumich.edu This Suzuki-Miyaura-type borylation offers a versatile route with good functional group tolerance. The most commonly employed diboron reagent is bis(pinacolato)diboron (B₂pin₂), a type of tetraalkoxydiborane. arkat-usa.org The general scheme involves the reaction of a halopyridine, typically an iodopyridine or bromopyridine for higher reactivity, with B₂pin₂ in the presence of a palladium catalyst, a suitable ligand, and a base. arkat-usa.orglibretexts.org

Dialkoxyhydroborane reagents, such as pinacolborane (HBpin), can also be used in palladium-catalyzed borylation reactions with aryl halides and triflates to furnish the corresponding arylboronates. nih.govarkat-usa.org The choice of catalyst and ligand is crucial, especially for less reactive substrates like chloropyridines. arkat-usa.org

Table 1: Palladium-Catalyzed Borylation of 4-Halopyridines

| Halopyridine | Borylating Agent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodopyridine (B57791) | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | This compound pinacol (B44631) ester | ~85 | rsc.org |

| 4-Bromopyridine | B₂pin₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | This compound pinacol ester | High | mdpi.com |

| 4-Chloropyridine | B₂pin₂ | XPhos-Pd-G2 / XPhos | KOAc | Methanol | This compound | High | nih.gov |

This table is representative of typical conditions and yields reported in the literature. Actual results may vary based on specific substrate and reaction conditions.

Synthesis of this compound Pinacol Ester

This compound pinacol ester is a stable and commonly used derivative, avoiding the purification challenges associated with the hydrophilic and zwitterionic nature of the free boronic acid. guidechem.com

One classic approach involves the reaction of 4-bromopyridine or 4-iodopyridine with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent esterification with pinacol. guidechem.comchemicalbook.com Yields for this method have been reported to reach 65% under optimized conditions that carefully control the release of the free 4-halopyridine from its hydrochloride salt. guidechem.com

More recent methods provide direct access to the pinacol ester. Iridium-catalyzed C-H borylation of pyridine itself can directly yield this compound pinacol ester, although this often produces a mixture of isomers. acs.org Another route involves a diazotization-Sandmeyer reaction of 4-aminopyridine (B3432731) to form 4-iodopyridine, which is then efficiently converted to the air-stable pinacol ester. A one-pot procedure avoiding water during isolation has been developed for this conversion. sci-hub.se

A Chinese patent describes a process starting from 4-bromopyridine hydrochloride, which is neutralized to free 4-bromopyridine. This is then reacted with an alkyl magnesium lithium reagent and a halogen borane (B79455) reagent to form a pyridine-4-boron amide intermediate, which is subsequently hydrolyzed and esterified to yield the final product. google.com

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation

Direct C-H bond borylation catalyzed by transition metals, particularly iridium and rhodium, has become a powerful, atom-economical method for synthesizing pyridinylboronic esters. arkat-usa.org

Iridium-catalyzed C-H borylation, pioneered by Hartwig, Ishiyama, and Miyaura, typically employs an iridium(I) precatalyst like [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂ with a bipyridyl ligand (e.g., dtbpy) and a diboron reagent like B₂pin₂. arkat-usa.org For pyridine itself, this reaction often yields a mixture of 3- and 4-borylated products, with the regioselectivity influenced by steric and electronic factors. The major challenge in the borylation of pyridines is the inhibition of the catalyst through coordination of the pyridine nitrogen to the iridium center. mdpi.com This can be overcome by introducing substituents at the C-2 position. mdpi.com

Rhodium catalysts have also been extensively used for directed C-H borylation. For instance, Cp*Rh(III) complexes have demonstrated high selectivity in pyridine-directed ortho-C–H borylation of arenes. rsc.org In the context of pyridine itself, rhodium-catalyzed hydroboration can lead to dihydropyridine (B1217469) products. mdpi.com

C-F bond borylation is a less common but valuable transformation. Rhodium catalysts have been shown to effect the ortho-selective C-F bond borylation of polyfluoroarenes, including those substituted with a pyridine ring, using B₂pin₂. diva-portal.org

Table 2: Examples of Ir- and Rh-Catalyzed Borylation of Pyridine Derivatives

| Substrate | Catalyst System | Borylating Agent | Position Borylated | Yield (%) | Reference |

| Pyridine | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 3- and 4- | Mixture | rsc.org |

| 2-Substituted Pyridines | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | C-H at C-6 | Varies | mdpi.com |

| 2-Pyridone (N-pyridyl directed) | [Rh(cod)Cl]₂ / PPh₃ | B₂pin₂ | C-H at C-6 | up to 94 | nih.gov |

| Pyridine-substituted polyfluoroarene | [Rh(cod)₂]BF₄ | B₂pin₂ | ortho C-F bond | High | diva-portal.org |

This table provides illustrative examples; yields and selectivities are highly dependent on the specific substrate and reaction conditions.

[4+2] Cycloaddition Approaches to Pyridinylboronic Acids and Esters

[4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction, represent a powerful strategy for the de novo synthesis of the pyridine ring, incorporating a boron moiety directly during the ring-forming process. arkat-usa.orgumich.edursc.org

One notable advancement is a Lewis acid-directed aza-Diels-Alder reaction. researchgate.net This method involves the reaction of 1,2,4-triazines (the aza-diene component) with in situ generated alkynylboranes. The key to this approach is the use of a triazine bearing a Lewis basic group (like a pyridine) that coordinates to a Lewis acid (BF₃·OEt₂), which in turn complexes the alkyne. This creates a temporary tether, facilitating an intramolecular cycloaddition that proceeds rapidly (within 20 minutes) at mild temperatures (40 °C). The reaction exhibits complete and predictable regiocontrol, and the resulting carbon-boron bond in the pyridine product is available for subsequent functionalization. researchgate.net

Another approach utilizes alkynylboronic esters as dienophiles in cycloadditions. While thermal Diels-Alder reactions with alkynylboronic esters are often sluggish, cobalt(I)-catalyzed cycloadditions with 1,3-dienes proceed under very mild conditions to generate dihydroaromatic vinylboron compounds in good yields, which can then be oxidized to the corresponding pyridinylboronic esters. sci-hub.se

Novel Synthetic Routes for Improved Yields and Purity

The synthesis and purification of this compound are often complicated by its amphoteric nature and high water solubility, which can lead to low isolated yields. guidechem.com Early methods involving Grignard or organolithium reagents often suffered from these purification challenges. guidechem.comchemicalbook.com

Several strategies have been developed to circumvent these issues. The conversion of the boronic acid to its more stable and less polar pinacol ester is a common and effective strategy, as discussed previously. sci-hub.se

A novel synthetic route disclosed in a Chinese patent aims to improve both yield and purity by avoiding the direct formation and isolation of the amphoteric boronic acid from the reaction mixture. google.com The key step in this process is the formation of a pyridine-4-boron amide intermediate. This intermediate is less soluble and can be more easily isolated and purified by distillation before being converted to the final this compound through hydrolysis. This method is reported to solve the problem of polymerization of free 4-bromopyridine and facilitates the precipitation of a purer product, achieving yields greater than 65% on a larger scale. guidechem.comgoogle.com

Improvements in purification have also been a focus. The inherent difficulty in separating this compound from aqueous media and inorganic salts has led to the development of optimized workup procedures, often involving careful pH control to induce precipitation of the product. guidechem.com

Catalytic Applications of Pyridine 4 Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a transition metal complex. researchgate.net Pyridine-4-boronic acid serves as a key building block in these transformations, enabling the synthesis of a diverse array of complex molecules.

Role of this compound as a Coupling Partner for Aryl and Heteroaryl Systems

This compound is an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of molecules containing aryl and heteroaryl systems. acs.org It readily reacts with various aryl and heteroaryl halides to form the corresponding biaryl and heterobiaryl compounds, which are significant structural units in many biologically active molecules. acs.orgorganic-chemistry.org The reaction's success with nitrogen-containing heterocycles like pyridine (B92270) is particularly noteworthy, as these motifs are common in pharmaceuticals. organic-chemistry.org For instance, the coupling of 4-pyridine boronic acid with halopyridines and halo-2-aminopyridines has been shown to proceed in excellent yields. acs.org

The versatility of this compound extends to its use with a range of heteroaryl chlorides, including those containing furan (B31954) and pyrazine (B50134) rings, resulting in high yields of the desired heterobiaryl products. acs.org This broad applicability makes it an invaluable tool for medicinal chemists and material scientists.

Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions involving this compound due to their high efficiency, functional group tolerance, and the mild reaction conditions they enable. researchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand coordinated to the palladium center is crucial for the reaction's success, especially when dealing with challenging substrates like pyridine-derived boronic acids. acs.org Highly active and stable palladium-phosphine catalyst systems have been developed that are not inhibited by the basicity of aminopyridines, allowing for the efficient coupling of these important substrates. organic-chemistry.orgnih.gov

Below is a table summarizing the palladium-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with this compound, highlighting the efficiency of a specific catalyst system.

| Aryl Chloride | Product | Yield (%) |

| 2-Chloro-m-xylene | 4-(2,6-Dimethylphenyl)pyridine | 81 |

| 2-Chloro-5-aminopyridine | 4-(5-Aminopyridin-2-yl)pyridine | >95 |

| 2-Chloro-3-aminopyridine | 4-(3-Aminopyridin-2-yl)pyridine | >95 |

| Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound. Data sourced from acs.org. |

Asymmetric Suzuki-Miyaura Coupling with Pyridine-Derived Boronic Acids

The development of asymmetric Suzuki-Miyaura reactions is of great importance for the synthesis of enantiomerically enriched compounds, which is crucial in the pharmaceutical industry. researchgate.netnih.gov While challenging, progress has been made in the asymmetric coupling of pyridine-derived boronic acids.

In the context of rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, the Lewis basicity of the pyridine-based coupling partner plays a critical role. researchgate.netresearchgate.net It has been observed that unmodified pyridine boronic acids can be unsuitable for these reactions as the pyridine nitrogen can bind to the rhodium catalyst and inhibit its activity. researchgate.netnih.govresearchgate.net

To overcome this, a strategy of modifying the pyridine ring with a halogen at the 2-position has been successfully employed. researchgate.netnih.govresearchgate.net The electron-withdrawing halogen reduces the Lewis basicity of the pyridine nitrogen, preventing it from interfering with the rhodium catalyst. researchgate.netresearchgate.net This modification allows the coupling reaction to proceed efficiently, and the halogen can subsequently be removed or used for further functionalization. nih.gov For example, an experiment showed that adding pyridine to a reaction mixture completely inhibited the coupling, whereas adding 2-chloropyridine (B119429) allowed the reaction to proceed. researchgate.net

The state of the boronic acid in the reaction mixture can significantly influence the outcome of the coupling. Pyridine-derived boronic acids can exist as aggregates in solution. The addition of water has been shown to break up these aggregates into monomeric species. researchgate.netresearchgate.net This disaggregation can lead to improved reaction yields. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy experiments have provided evidence for this phenomenon, showing a simplification of the NMR spectra of a 2-chloropyridinyl boronic acid upon the addition of water in DMSO, which is indicative of the formation of monomers from aggregates. researchgate.netresearchgate.net In one study, the addition of three equivalents of water improved the yield of a rhodium-catalyzed asymmetric coupling from 40% to 63%. researchgate.net

Regio- and Atropselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. mdpi.com this compound is a key reagent in these reactions, serving as the organoboron component to introduce a pyridin-4-yl group into various molecular frameworks. chemicalbook.com

Recent research has explored the use of substituted arylpyridines in regio- and atropselective Suzuki-Miyaura cross-coupling reactions. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have demonstrated that the reaction proceeds with a degree of regioselectivity, affording mono-, di-, and tri-arylpyridine derivatives. beilstein-journals.org The order of substitution is influenced by the reaction conditions and the amount of boronic acid used. beilstein-journals.org This selectivity can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org The specific substitution pattern on the phenylboronic acid can influence the stereochemical outcome of the reaction, highlighting the potential for atropselective synthesis. beilstein-journals.orgresearchgate.net

While direct studies on the atropselective coupling using this compound as a catalyst are not prevalent, its role as a coupling partner is fundamental to creating the sterically hindered biaryl systems where atropisomerism is observed. beilstein-journals.orgresearchgate.netresearchgate.net The control of chemoselectivity in Suzuki-Miyaura reactions through strategies like nucleophile speciation control further underscores the nuanced reactivity that can be achieved in these transformations. researchgate.net

Dehydrative Condensation Reactions for Amide Synthesis

This compound and its derivatives have emerged as effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic and medicinal chemistry. alfachemic.comchemicalbook.com This method presents a greener alternative to traditional amide synthesis, which often requires harsh conditions and produces significant waste. acs.org

Arylboronic acids, in general, can catalyze this reaction, often in cooperation with a co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). tcichemicals.comrsc.org This cooperative system has been shown to be more effective than using either catalyst individually and can chemoselectively promote the amidation of even less reactive and (poly)conjugated carboxylic acids. tcichemicals.comrsc.org The reaction typically proceeds under azeotropic reflux conditions to remove water, driving the equilibrium towards amide formation. rsc.org Boron compounds, due to their vacant p-orbital, act as Lewis acids, activating the carboxylic acid for nucleophilic attack by the amine. rsc.org

The general mechanism for boronic acid-catalyzed amidation involves the formation of an acylboronate intermediate. This is followed by nucleophilic attack from the amine to yield the corresponding amide. rsc.org The efficiency of the catalyst can be influenced by the electronic nature of the substituents on the arylboronic acid. rsc.org

| Catalyst System | Substrates | Key Features |

| Arylboronic acid-DMAPO | Carboxylic acids and amines | Cooperative catalysis, effective for less reactive substrates. tcichemicals.comrsc.org |

| Boronic acid | Carboxylic acids and amines | Lewis acid catalysis, formation of acylboronate intermediate. rsc.org |

Esterification of Alpha-Hydrocarboxylic Acids with Polystyrene-Bound this compound

A derivative of this compound, polystyrene-bound 4-pyridineboronic acid, has shown utility as a catalyst in the esterification of alpha-hydroxycarboxylic acids. alfachemic.com This heterogeneous catalyst offers advantages in terms of ease of separation and potential for recycling. The catalytic activity of N-alkyl-4-boronopyridinium halides has been compared to boric acid for this transformation. amazonaws.com Boric acid itself has been shown to chemoselectively catalyze the esterification of alpha-hydroxycarboxylic acids. nih.gov The use of a polymer-supported catalyst like polystyrene-bound this compound aligns with the principles of green chemistry by simplifying product purification and catalyst reuse. researchgate.net

| Catalyst | Reaction | Advantages |

| Polystyrene-bound 4-pyridineboronic acid | Esterification of alpha-hydroxycarboxylic acids | Heterogeneous, ease of separation, recyclable. alfachemic.comresearchgate.net |

| N-Alkyl-4-boronopyridinium halides | Esterification of alpha-hydroxycarboxylic acids | Homogeneous catalysis. amazonaws.com |

| Boric acid | Esterification of alpha-hydroxycarboxylic acids | Chemoselective for alpha-hydroxycarboxylic acids. nih.gov |

Other Metal-Catalyzed Processes Involving this compound

Beyond the Suzuki-Miyaura reaction, this compound is a valuable coupling partner in other metal-catalyzed processes. For instance, palladium-catalyzed cross-coupling reactions have been employed to connect phenol-derived nonaflates with pyridine boronic acids to synthesize quateraryl fragments. eie.gr This strategy has been applied in the development of mimetics for protein-protein interaction sites. eie.gr

Rhodium-catalyzed reactions have also utilized pyridine-boronic acids. The rhodium-catalyzed addition of arylboronic acids to alkynes has been demonstrated, with the regioselectivity influenced by the position of the nitrogen atom in the pyridine ring. acs.org While reactions with 2- and 3-alkynylpyridines proceed, the corresponding reaction with a 4-alkynylpyridine was not reported in this specific study, the principle of using pyridine-boronic acids in such transformations is established. acs.org

Furthermore, this compound can be used in the synthesis of metal complexes. It can act as a pyridyl donor, coordinating with metal centers like Ag(I) and Au(I) to form metallacycles and other supramolecular structures. chemicalbook.com

Boron-Catalyzed Organic Reactions

The inherent Lewis acidity of the boron atom in this compound allows it to catalyze a range of organic reactions beyond amide and ester formation. rsc.org Boronic acids can activate carboxylic acids for various transformations, including cycloadditions and conjugate additions. researchgate.net

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is a key aspect of their catalytic activity. rsc.orgresearchgate.net This interaction can be exploited for both electrophilic and nucleophilic activation modes. researchgate.net For example, the formation of pyridine-stabilized boryl radicals has been harnessed for the transition-metal-free borylation of haloarenes. organic-chemistry.org In these reactions, pyridine acts to stabilize the intermediate boryl radical. organic-chemistry.orgresearchgate.net

The catalytic activity of boronic acids is an active area of research, with ongoing efforts to expand their synthetic utility. The unique properties of this compound, combining the Lewis acidity of the boronic acid moiety with the coordination ability of the pyridine nitrogen, make it a promising candidate for the development of novel catalytic systems. chemicalbook.com

Q & A

Q. How should researchers document this compound synthesis for reproducibility?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Provide stepwise protocols, characterization data (NMR, HPLC), and deposit raw data in repositories like Zenodo. Limit main text to critical compounds; include extended datasets in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.